2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized through various reactions to introduce the azepan-1-ylsulfonyl and methyl groups.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This can include the use of environmentally benign solvents, catalyst-free approaches, and multicomponent reactions to streamline the synthesis process .
Chemical Reactions Analysis
2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions depend on the specific functional groups introduced and the reaction conditions employed.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, imidazo[1,2-a]pyridine derivatives have been recognized for their activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, these compounds have shown potential as anticancer agents, with some derivatives exhibiting potent inhibitory activity against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been found to inhibit phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase . This pathway is crucial for regulating various cellular functions, including cell proliferation, growth, and differentiation.
Comparison with Similar Compounds
2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine class. Some of these similar compounds include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which have shown significant activity against tuberculosis . The uniqueness of this compound lies in its specific functional groups and their impact on its biological activity.
Properties
Molecular Formula |
C20H23N3O2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H23N3O2S/c1-16-8-7-11-22-15-19(21-20(16)22)17-9-6-10-18(14-17)26(24,25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3 |
InChI Key |
XGXZKQVZFJHOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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